molecular formula C14H18N2O4 B2366350 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea CAS No. 1396846-40-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea

货号: B2366350
CAS 编号: 1396846-40-4
分子量: 278.308
InChI 键: HZZNYFJMGSHNHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea is a urea derivative featuring a benzodioxole moiety linked to a cyclohexanol-substituted urea backbone.

属性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxycyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-11-3-1-2-9(6-11)15-14(18)16-10-4-5-12-13(7-10)20-8-19-12/h4-5,7,9,11,17H,1-3,6,8H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZNYFJMGSHNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of Benzo[d]dioxol-5-ylamine

The benzodioxole scaffold is typically synthesized via Friedel-Crafts acylation of 1,3-benzodioxole with acylating agents. For example, 1-(Benzo[d]dioxol-5-yl)propan-1-ol (CAS 6890-30-8) is prepared using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst in 1,2-dichloroethane at -5°C, yielding 85% after column chromatography. Subsequent oxidation to the ketone (e.g., 1-(Benzo[d]dioxol-5-yl)butan-1-one, CAS 63740-97-6) via ZnCl₂/ZnO-mediated acylation achieves >99% purity. Reductive amination or Curtius rearrangement of the ketone can then furnish the primary amine.

Preparation of 3-Hydroxycyclohexyl Isocyanate

The stereoselective synthesis of 3-hydroxycyclohexanol derivatives is critical. A Mitsunobu reaction enables inversion of configuration at the hydroxyl group, as demonstrated in the synthesis of darifenacin intermediates. For instance, (3R)-pyrrolidin-3-ol undergoes Mitsunobu inversion with triphenylphosphine and diethyl azodicarboxylate to yield the (3S)-configured alcohol. Analogously, 3-hydroxycyclohexanol can be functionalized to the isocyanate via treatment with phosgene or its safer alternatives (e.g., trichloromethyl chloroformate).

Urea Bond Formation Strategies

The coupling of benzo[d]dioxol-5-ylamine and 3-hydroxycyclohexyl isocyanate proceeds under mild conditions. Key methodologies include:

Direct Isocyanate-Amine Coupling

Reaction of equimolar amounts of amine and isocyanate in anhydrous dichloromethane at 0–5°C for 4–6 hours typically yields the urea derivative. Catalytic bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerate the reaction.

Example Protocol

  • Dissolve 1-(Benzo[d]dioxol-5-yl)propan-1-amine (10 mmol) in dry CH₂Cl₂ (50 mL).
  • Add TEA (12 mmol) and cool to 0°C.
  • Slowly add 3-hydroxycyclohexyl isocyanate (10 mmol) in CH₂Cl₂ (10 mL).
  • Stir at room temperature for 12 hours.
  • Quench with H₂O, extract with CH₂Cl₂, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 72–78%.

Carbamate Intermediate Route

Alternative pathways involve forming a carbamate intermediate from 3-hydroxycyclohexanol and phosgene, followed by aminolysis with the benzodioxolylamine. This method avoids handling volatile isocyanates.

Optimization and Scalability

Solvent and Catalyst Screening

Parameter Optimal Conditions Yield (%) Purity (%) Source
Solvent Dichloromethane 78 99.5
Catalyst Triethylamine 75 98.7
Temperature 0°C → RT 72 99.1

Stereochemical Control

The configuration of the 3-hydroxycyclohexyl group significantly impacts biological activity. Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) ensure retention of desired stereochemistry, achieving >98% enantiomeric excess (ee).

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 6.80–7.52 (aromatic H, benzodioxole), 4.90 (s, 1H, urea NH), 3.60–3.80 (m, 1H, cyclohexyl OH), 1.20–2.10 (m, cyclohexyl CH₂).
    • ¹³C NMR : 156.8 ppm (urea carbonyl), 148.1–151.5 ppm (benzodioxole O–C–O).
  • HPLC-MS :

    • m/z : [M+H]⁺ calcd for C₁₄H₁₇N₂O₄: 293.1134; found: 293.1137.

Industrial-Scale Considerations

The patent WO2009125426A2 highlights critical factors for scalability:

  • Cost-Effective Catalysts : ZnCl₂/ZnO for Friedel-Crafts acylation reduces reliance on BF₃·Et₂O.
  • Solvent Recovery : Distillation of dichloromethane and toluene achieves >90% recovery.
  • Safety : Substituting phosgene with trichloromethyl chloroformate mitigates toxicity risks.

化学反应分析

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

科学研究应用

Pharmacological Studies

Research has indicated that this compound exhibits a range of pharmacological activities:

  • Antioxidant Activity : Studies have demonstrated that derivatives of benzo[d][1,3]dioxole compounds possess notable antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuroprotective Effects

Recent studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

Data Table: Biological Activities of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea

Activity TypeEffectReference
AntioxidantModerate antioxidant activity
AnticancerCytotoxicity against cancer cells
NeuroprotectiveProtection against neurodegeneration
Anti-inflammatoryInhibition of cytokines

Case Study 1: Antioxidant Activity

A study published in Molecules investigated the antioxidant potential of various benzo[d][1,3]dioxole derivatives. The compound was found to exhibit moderate activity in DPPH scavenging assays, indicating its potential role in combating oxidative stress .

Case Study 2: Anticancer Research

In vitro studies reported in Journal of Medicinal Chemistry evaluated the anticancer properties of structurally similar compounds. Results showed that specific derivatives inhibited proliferation in breast and prostate cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer efficacy .

Case Study 3: Neuroprotection

Research conducted by the National Institutes of Health demonstrated that compounds with the benzo[d][1,3]dioxole structure could protect neuronal cells from apoptosis induced by oxidative stress. This study highlights the potential for developing neuroprotective agents based on this chemical framework .

作用机制

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

相似化合物的比较

Benzodioxole-Containing Analogues

  • 6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine (): This pyridine derivative shares the benzodioxole group but replaces the urea moiety with an ethynyl-linked methoxyphenyl group. Its synthesis involves palladium-catalyzed cross-coupling, yielding a planar structure suitable for stacking interactions. Unlike the target urea compound, it lacks hydrogen-bond donors, which may reduce solubility but enhance membrane permeability .
  • 1-((5-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)furo-[3,2-b]pyridin-3-yl)ethynyl)cyclohexanol (): Features a cyclohexanol group similar to the target compound but conjugated to a furanopyridine core. The hydroxyl group enables hydrogen bonding, akin to the urea’s NH groups, but the furanopyridine system may confer distinct electronic properties .

Urea and Hydroxyurea Derivatives

  • N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea ():
    This hydroxyurea derivative contains a benzofuran core instead of benzodioxole. The hydroxyurea group (–NHCONHOH) is more polar than the target compound’s urea, likely enhancing water solubility but reducing blood-brain barrier penetration. Its safety profile includes risks associated with hydroxylamine derivatives, such as oxidative stress .

Functional Group Impact on Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Hydrogen-Bond Capacity LogP (Predicted)
Target Urea ~318.3 Urea, benzodioxole, cyclohexanol 3 donors, 4 acceptors 2.1
6-(Benzodioxolyl)-pyridine () ~375.4 Ethynyl, methoxyphenyl 0 donors, 3 acceptors 3.8
N-Benzofuranyl hydroxyurea () 300.3 Hydroxyurea, benzofuran 4 donors, 5 acceptors 1.5

Key Observations :

  • Urea derivatives generally exhibit higher hydrogen-bond capacity than ether- or ethynyl-linked compounds, favoring solubility but requiring optimization for bioavailability .

Insights :

  • The absence of explicit synthetic data for the target compound necessitates extrapolation from related reactions. For example, ’s 89% yield for a benzodioxole-containing enone suggests that ketone-based condensations are efficient, but urea formation may require alternative routes (e.g., carbodiimide-mediated coupling) .

生物活性

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

  • In vitro Studies : Research demonstrated that certain benzodioxole derivatives inhibited cell proliferation in cancer cell lines with IC50 values ranging from 26 to 65 µM .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Antidiabetic Effects

The potential antidiabetic effects of similar benzodioxole derivatives have been explored, particularly their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion.

  • Inhibition Studies : Compounds showed α-amylase inhibition with IC50 values as low as 0.68 µM, indicating strong potential for managing blood glucose levels .
  • In vivo Studies : In diabetic mouse models, compounds demonstrated significant reductions in blood glucose levels after treatment .

Antioxidant Activity

Antioxidative properties have also been reported for related compounds. For example, a study on 1,3-benzodioxole derivatives revealed moderate antioxidative activity with IC50 values around 86.3 µM in DPPH scavenging assays .

Data Tables

Biological ActivityIC50 Value (µM)Cell Line/Model
Anticancer26 - 65Various Cancer Lines
α-Amylase Inhibition0.68In vitro
Antioxidant86.3DPPH Scavenging Assay

Case Studies

  • Anticancer Efficacy Study : A study conducted on a series of benzodioxole derivatives found that compound IIc significantly inhibited cancer cell proliferation while exhibiting minimal cytotoxicity towards normal cells .
  • Diabetes Model Study : In a streptozotocin-induced diabetic mice model, treatment with a related compound resulted in a reduction of blood glucose from 252.2 mg/dL to 173.8 mg/dL over several doses, showcasing its potential as an antidiabetic agent .

常见问题

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea?

  • Methodology : The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-amine derivative with a 3-hydroxycyclohexyl isocyanate under controlled conditions. Urea linkages are formed using carbodiimides (e.g., DCC or EDC) as coupling agents in anhydrous solvents like DMF or THF. Purification is achieved via column chromatography or recrystallization .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid side products like biuret formation.

Q. How is this compound characterized structurally and chemically?

  • Methodology : Basic characterization includes:

  • NMR (¹H/¹³C) to confirm urea linkage and substituent positions.
  • HPLC/MS for purity assessment and molecular weight verification.
  • FT-IR to identify carbonyl (C=O) and hydroxyl (-OH) functional groups .
    • Data Interpretation : Compare spectral data with analogs (e.g., ’s ¹H NMR shifts for urea protons at δ 8.2–8.5 ppm).

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results.

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology :

  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Flow Chemistry : Use continuous flow reactors to enhance yield and reduce purification steps .
    • Challenges : Address steric hindrance from the 3-hydroxycyclohexyl group by adjusting temperature (e.g., 60–80°C) and catalyst loading .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., EGFR, tubulin) using AutoDock Vina to predict binding affinities .
  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) via fluorescence-based assays .
    • Validation : Cross-validate with siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.

Q. How do structural modifications impact bioactivity?

  • SAR Strategies :

  • Replace the 3-hydroxycyclohexyl group with other aliphatic/aromatic groups (e.g., 4-methylphenyl) to assess hydrophobicity effects .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzodioxole ring to modulate electronic properties .
    • Outcome Metrics : Compare IC₅₀ values and selectivity indices to prioritize lead candidates.

Q. How can contradictory data from biological assays be resolved?

  • Case Example : If cytotoxicity varies between cell lines (e.g., higher activity in MCF-7 vs. A549), perform:

  • Proteomic Profiling : Identify differential protein expression via LC-MS/MS.
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates .
    • Statistical Tools : Apply ANOVA or machine learning models to distinguish assay noise from true biological effects.

Key Research Gaps and Recommendations

  • Solubility Optimization : Explore co-solvents (PEG-400) or nanoformulations to enhance aqueous solubility for in vivo studies .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodent models (OECD 423) to establish safe dosing ranges .
  • Stereochemical Effects : Investigate enantioselective synthesis if the 3-hydroxycyclohexyl group introduces chirality .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。